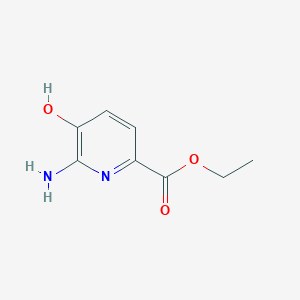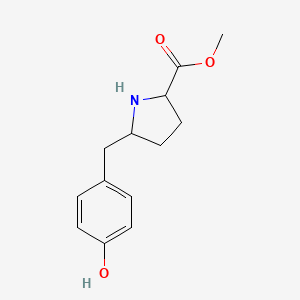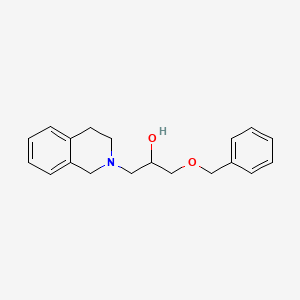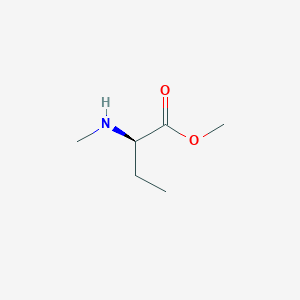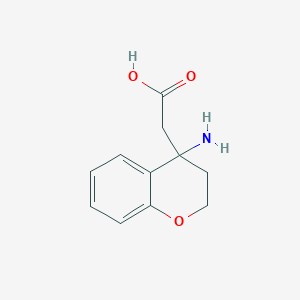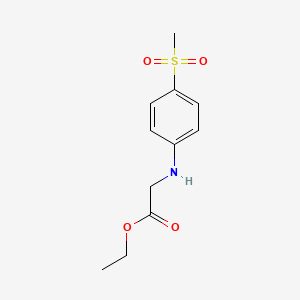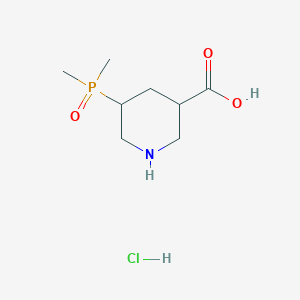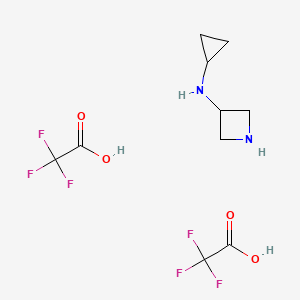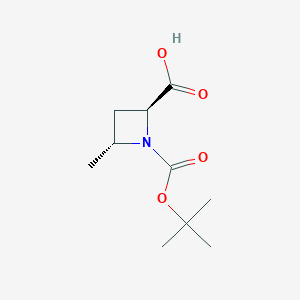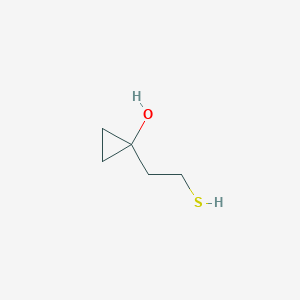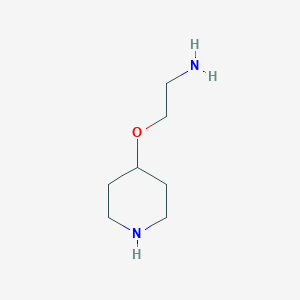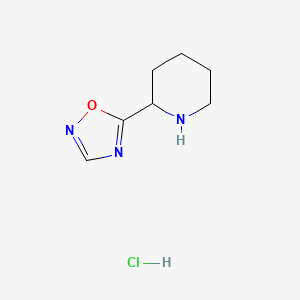
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, known for its pharmacophoric properties, makes this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with appropriate acyl reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The scalability of the one-pot synthesis method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups onto the piperidine or oxadiazole rings.
Applications De Recherche Scientifique
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s pharmacophoric 1,2,4-oxadiazole ring makes it a potential candidate for drug development.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, making it valuable for organic chemists.
Mécanisme D'action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H |
Clé InChI |
MHGVIIKIDYXMHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=NO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


